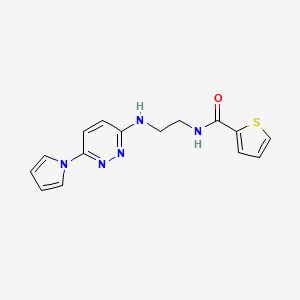

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c21-15(12-4-3-11-22-12)17-8-7-16-13-5-6-14(19-18-13)20-9-1-2-10-20/h1-6,9-11H,7-8H2,(H,16,18)(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUCUBFWESWVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the cyclization of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine to form the pyridazine ring . The thiophene ring can be introduced through a cross-coupling reaction with acyl (bromo)acetylenes . The final step involves the formation of the pyrrole ring through an intramolecular cyclization reaction catalyzed by Cs2CO3/DMSO .

Industrial Production Methods

This may include the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds within the rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced heterocycles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. This binding can inhibit the activity of enzymes or modulate the function of receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrrole, pyridazine, and thiophene rings, such as:

Uniqueness

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 316.38 g/mol. The compound features a thiophene ring, a pyridazine moiety, and an aminoethyl side chain, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazine Ring : This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of the Pyrrole Moiety : Utilizing reagents like azobisisobutyronitrile (AIBN) under reflux conditions.

- Attachment of the Thiophene Carboxamide Group : This step often involves coupling reactions using various coupling agents in solvents like DMSO or acetonitrile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver) | 12.5 |

| MCF7 (Breast) | 8.0 |

| A549 (Lung) | 10.0 |

The compound's mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt pathway.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : The compound could modulate receptor activity associated with inflammation and immune responses.

Further studies are required to elucidate the precise molecular mechanisms involved in its action.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of this compound significantly reduces tumor size compared to controls.

- Combination Therapy : Combining this compound with standard chemotherapeutics has shown enhanced efficacy, suggesting a synergistic effect.

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of structurally related thiophene-carboxamide derivatives typically involves coupling reactions between activated pyridazine intermediates and thiophene-based acylating agents. For example, analogous compounds (e.g., 2-amino-3-acyl-tetrahydrobenzothiophenes) were synthesized via reactions with anhydrides (e.g., succinic, maleic, or glutaric anhydrides) in dry CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC or methanol recrystallization . Optimization includes:

- Solvent selection : Anhydrous CH₂Cl₂ minimizes side reactions.

- Catalyst use : No catalyst required for anhydride coupling, but reaction time (1–3 hours) and temperature (room temperature to reflux) influence yields.

- Purification : HPLC for polar byproducts; recrystallization for non-polar impurities.

Data Table :

| Reagent | Solvent | Temp (°C) | Purification | Yield (%) |

|---|---|---|---|---|

| Succinic anhydride | CH₂Cl₂ | 25 | HPLC | 72 |

| Maleic anhydride | CH₂Cl₂ | 40 | Recrystallization | 65 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Assignments rely on chemical shift patterns (e.g., thiophene protons at δ 6.8–7.5 ppm; pyrrole NH at δ 10–12 ppm). For example, compound 23 (a thiophene-carboxamide derivative) showed distinct NH (δ 11.2 ppm) and C=O (δ 170 ppm) signals .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error).

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹).

Cross-validation involves comparing experimental data with computational predictions (e.g., DFT calculations) or literature analogs .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For example, ICReDD’s reaction path search methods combine quantum calculations with experimental data to prioritize derivatives with optimal steric and electronic profiles . Steps include:

Docking studies : Simulate interactions with target proteins (e.g., kinases).

ADMET prediction : Assess solubility, permeability, and metabolic stability.

Synthetic feasibility : Screen for viable routes using retrosynthetic algorithms.

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., poor absorption) or metabolite interference. Mitigation strategies:

- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites .

- Formulation optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoemulsions.

- Dose-response studies : Establish therapeutic windows using staggered dosing in animal models.

Example: A thiophene derivative showed reduced activity in vivo due to rapid glucuronidation; prodrug strategies restored efficacy .

Q. What mechanistic insights can be gained from studying cyclization reactions in related compounds?

Methodological Answer: Cyclization (e.g., iodine-mediated in DMF) forms heterocyclic cores (e.g., pyridazines, thiazoles). For example, 1,3,4-thiadiazole derivatives were synthesized via cyclization of thiourea intermediates, releasing S₈ and forming fused rings . Mechanistic studies involve:

- Kinetic monitoring : Track intermediate formation via in situ IR or NMR.

- Isotope labeling : Use ¹³C-labeled reagents to trace reaction pathways.

Data Table :

| Starting Material | Cyclization Agent | Product | Yield (%) |

|---|---|---|---|

| Thiourea derivative | I₂, Et₃N | 1,3,4-Thiadiazole | 85 |

| Hydrazine-carboxamide | HCl, heat | Pyridazinone | 78 |

Q. How should researchers address inconsistencies in NMR or crystallographic data for structural confirmation?

Methodological Answer:

- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by variable-temperature studies.

- X-ray crystallography : Compare experimental and predicted dihedral angles (e.g., C–S–C bond angles in thiophene rings).

- DFT-assisted assignments : Optimize geometry and calculate chemical shifts for comparison .

Experimental Design Considerations

Q. What strategies optimize yield in multi-step syntheses of polyheterocyclic analogs?

Methodological Answer:

Q. How can researchers design assays to evaluate kinase inhibition or antimicrobial activity?

Methodological Answer:

- Kinase assays : Use fluorescence polarization (FP) or TR-FRET to measure ATP competition.

- MIC determination : Follow CLSI guidelines for bacterial strains (e.g., S. aureus ATCC 25923) with compound concentrations from 0.5–128 µg/mL .

- Cytotoxicity controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity.

Data Analysis and Interpretation

Q. How do electronic effects of substituents (e.g., electron-withdrawing groups) influence reactivity?

Methodological Answer:

Q. What statistical methods are suitable for analyzing dose-response or structure-activity relationship (SAR) data?

Methodological Answer:

- Nonlinear regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).

- PCA/Machine learning : Reduce dimensionality in SAR datasets; random forest models identify critical descriptors (e.g., logP, polar surface area) .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.